3-(Butyl(methyl)amino)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(Butyl(methyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a butyl group, and a methylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyl(methyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-ol with butylmethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Butyl(methyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-(Butyl(methyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Butyl(methyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the butyl and methylamino groups can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butylamino)-1,1,1-trifluoropropan-2-ol
- 3-(Methylamino)-1,1,1-trifluoropropan-2-ol
- 3-(Butyl(methyl)amino)-1,1,1-trifluoropropane
Uniqueness
3-(Butyl(methyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both butyl and methylamino groups, which can confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16F3NO |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-[butyl(methyl)amino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H16F3NO/c1-3-4-5-12(2)6-7(13)8(9,10)11/h7,13H,3-6H2,1-2H3 |
InChI Key |
ITPWMGAESDPHHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC(C(F)(F)F)O |
Origin of Product |
United States |
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